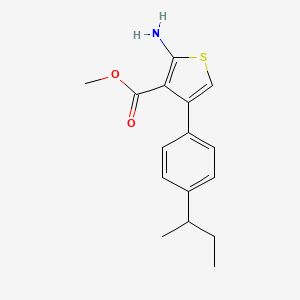

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMYZGHMHYBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396474 | |

| Record name | methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-15-7 | |

| Record name | methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: A Prospective Analysis for Drug Discovery

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. This molecule, belonging to the versatile class of 2-aminothiophenes, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] The strategic incorporation of a sec-butylphenyl group suggests a design aimed at modulating lipophilicity and target engagement. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough evaluation of this compound's potential.

Introduction to the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged structure in pharmaceutical chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytostatic effects.[2][4][5] Molecules incorporating this heterocycle have shown promise as selective agents against various cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[4][5] The physicochemical properties of these compounds are paramount, as they govern their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their efficacy and safety as potential therapeutic agents.[6][7][8][9][10] This guide will therefore focus on the essential experimental procedures required to build a comprehensive physicochemical profile of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate.

Synthesis and Structural Elucidation

The most direct and efficient synthetic route to polysubstituted 2-aminothiophenes is the Gewald reaction.[1][11][12] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[11]

For the target compound, the synthesis would logically proceed from 4-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur, likely catalyzed by a base such as morpholine or diethylamine.

Proposed Synthetic Pathway: Gewald Reaction

The reaction is initiated by a Knoevenagel condensation between the ketone and the methyl cyanoacetate, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product.[1][11]

Caption: Proposed Gewald reaction pathway for synthesis.

Structural Verification

Post-synthesis, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are anticipated.[13][14]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the amino (-NH₂) and methyl ester (-OCH₃) protons, aromatic protons from the sec-butylphenyl ring, and signals corresponding to the sec-butyl group (a quartet for the methine proton and overlapping signals for the methyl groups). A key singlet for the C5-proton on the thiophene ring should also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals will confirm the presence of the carbonyl carbon of the ester, aromatic and aliphatic carbons, and the distinct carbons of the thiophene ring.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-S bond vibrations.

-

MS (Mass Spectrometry): The molecular ion peak in a high-resolution mass spectrum (HRMS) would provide the exact mass of the compound, confirming its elemental composition.

Core Physicochemical Properties: A Predictive Overview

While experimental data for the title compound is not publicly available, we can predict a range for its key physicochemical properties based on data for similar 2-aminothiophene-3-carboxylate derivatives.[15][16][17][18] These properties are critical for predicting a drug's behavior in a biological system.[9][10]

| Physicochemical Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~303.4 g/mol | Influences absorption and diffusion across membranes; generally, values < 500 Da are preferred for oral bioavailability.[10] |

| Melting Point (°C) | 80 - 120 | Indicates purity and lattice energy of the solid state. A sharp melting range suggests high purity. |

| logP (Octanol/Water) | 4.0 - 5.5 | Measures lipophilicity. This value is crucial for membrane permeability and target binding but must be balanced to avoid poor solubility and high metabolic clearance.[7][19][20] |

| Aqueous Solubility | Poor to low | Affects dissolution and absorption. Poor solubility is a major challenge in drug development.[21][22][23] |

| pKa | Amine: 1-3 (acidic) | Determines the ionization state at a given pH, which impacts solubility, permeability, and receptor interaction.[24][25][26] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the essential physicochemical properties of a novel compound like Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate.

Melting Point Determination

The melting point provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range.[27]

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of the dry, crystalline compound.[28] Pack the powder into a glass capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[27][29]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[30]

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[29]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).[28]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2°C).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. What are the physicochemical properties of drug? [lookchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2-amino-4-methylthiophene-3-carboxylate | C7H9NO2S | CID 2759773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (C16H19NO2S) [pubchemlite.lcsb.uni.lu]

- 17. Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate | C12H10FNO2S | CID 712401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S) [pubchemlite.lcsb.uni.lu]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. acdlabs.com [acdlabs.com]

- 21. pharmatutor.org [pharmatutor.org]

- 22. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. academic.oup.com [academic.oup.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijirss.com [ijirss.com]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. byjus.com [byjus.com]

- 29. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 30. pennwest.edu [pennwest.edu]

An In-Depth Technical Guide to Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. Thiophene-based heterocycles are of significant interest in medicinal chemistry, recognized as privileged scaffolds in numerous FDA-approved drugs and clinical candidates.[1] This document is intended for researchers, chemists, and professionals in drug development, offering insights into the compound's synthesis, chemical properties, and potential therapeutic applications based on the well-established biological activities of its structural class.

Compound Identification and Physicochemical Properties

Precise identification is critical for any scientific investigation. The target compound is classified as a substituted 2-aminothiophene, a class of molecules widely synthesized and studied for their diverse biological activities.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | N/A |

| CAS Number | Not explicitly assigned in public databases; similar structures exist. | N/A |

| Molecular Formula | C₁₆H₁₉NO₂S | [2][3] |

| Molecular Weight | 289.4 g/mol | [2] |

| General Class | 2-Aminothiophene | [4][5] |

Note: While a specific CAS number for this exact sec-butyl isomer was not found in the searched databases, the n-butyl analog (Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate) is documented, confirming the structural class and naming convention.[2][3]

Synthesis via the Gewald Reaction: A Cornerstone of Thiophene Chemistry

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[4][6][7] This one-pot, multi-component reaction offers a versatile and atom-economical pathway to this important heterocyclic core.[8]

The Gewald Reaction Mechanism

The reaction proceeds through a cascade of well-understood organic transformations. The causality behind this sequence is key to optimizing reaction conditions and yield.

-

Knoevenagel Condensation: The process initiates with a base-catalyzed condensation between the active methylene group of an α-cyanoester (in this case, methyl cyanoacetate) and a ketone (4'-sec-butylacetophenone). This step forms a stable α,β-unsaturated nitrile intermediate.[4] The choice of a mild base, such as a secondary amine (e.g., morpholine or diethylamine), is crucial to favor this condensation without promoting unwanted side reactions.

-

Michael Addition of Sulfur: Elemental sulfur (S₈) acts as the sulfur source. The α,β-unsaturated intermediate undergoes a Michael-type addition of a sulfur nucleophile, which is formed in situ. The exact mechanism of this addition is complex but is postulated to form a sulfur-adduct intermediate.[4]

-

Cyclization and Tautomerization: The sulfur-adduct intermediate rapidly undergoes intramolecular cyclization. The newly formed ring then tautomerizes to achieve the stable aromatic 2-aminothiophene system, which is the final product.[4]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate | C16H19NO2S | CID 4319098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

The Ascendant Role of 2-Aminothiophenes in Modern Drug Discovery: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insight

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in a multitude of biologically active compounds. These are often termed "privileged structures" for their ability to bind to various biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2][3] Its five-membered heterocyclic ring is a bioisostere of the phenyl group, offering favorable physicochemical properties while presenting unique vectors for chemical modification.[1] Over the past few decades, derivatives of 2-aminothiophene have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

This guide serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core. It moves beyond a simple literature review to provide a foundational understanding of the synthesis, biological evaluation, and mechanistic underpinnings of 2-aminothiophene derivatives, grounded in established scientific protocols and recent advancements.

Part 1: Synthesis of 2-Aminothiophene Derivatives - The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[7][8] This reaction is valued for its operational simplicity, use of readily available starting materials, and the high degree of substitution it allows on the resulting thiophene ring.[9]

Core Mechanism and Rationale

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[7]

Causality Behind the Reaction: The reaction's success hinges on a sequence of well-understood organic chemistry principles.

-

Knoevenagel Condensation: The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[10][11] This step is crucial as it forms the C-C bond that will become the C3-C4 bond of the thiophene ring and creates a stable α,β-unsaturated intermediate.[11]

-

Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then added to this intermediate. The base in the reaction not only catalyzes the initial condensation but also facilitates the opening of the S₈ ring, allowing for nucleophilic attack by the enolate of the Knoevenagel adduct.[10][11]

-

Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.[7] This final aromatization step is the thermodynamic driving force for the reaction.[11]

Modern variations of the Gewald reaction employ green chemistry principles, such as using water as a solvent, ultrasound irradiation, or microwave assistance to improve yields and reduce reaction times.[1][12]

General Experimental Workflow: Gewald Synthesis

The following diagram illustrates the typical workflow for a Gewald synthesis, a self-validating system where the identity of the final product can be confirmed through standard analytical techniques.

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Part 2: Anticancer Activity

A significant body of research highlights the potential of 2-aminothiophene derivatives as anticancer agents.[4][5] These compounds have shown potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), prostate, and breast cancer lines.[13][14]

Mechanisms of Action

The anticancer activity of these derivatives is often multifactorial.

-

Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase, thereby preventing cancer cells from progressing to the DNA synthesis (S) phase and subsequent mitosis.[13][15]

-

Induction of Apoptosis: A key mechanism is the induction of programmed cell death (apoptosis). This can be triggered through various signaling pathways, often involving the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[14]

-

Kinase Inhibition: The 2-aminothiophene scaffold is present in several kinase inhibitors.[16] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, such as Epidermal Growth Factor Receptor (EGFR), these compounds can halt the uncontrolled growth of tumor cells.[4]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| SB-44 | Prostate (PC-3) | 15.38 | Sub-G1 Arrest, Apoptosis | [14] |

| SB-83 | Cervical (HeLa) | 26.54 | Sub-G1 Arrest, Apoptosis | [14] |

| SB-200 | Prostate (PC-3) | 20.31 | S/G2/M Arrest, Apoptosis | [14] |

| Compound 1 | N/A | 121.47 | Anti-inflammatory | [17][18] |

| 6CN14 | HeLa | < 50 | Antiproliferative | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[19][20][21] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic, typically ≤ 0.5%.[19] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[19]

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours, protecting the plate from light.[19]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]

-

Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]

Caption: Standard experimental workflow for the in vitro MTT cytotoxicity assay.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[22] 2-Aminothiophene derivatives have emerged as promising candidates, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.[22][23][24]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[22][25] Furthermore, antifungal activity has been observed against species like Aspergillus fumigatus and Candida albicans.[22][24] The specific substitutions on the thiophene ring are critical for determining the spectrum and potency of antimicrobial action.[22]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 3a | S. pneumoniae | < 5 | [22][24] |

| Compound 3a | B. subtilis | < 5 | [22][24] |

| Compound 6b | A. fumigatus | < 5 | [22][24] |

| Compound 9 | C. albicans | < 5 | [22][24] |

| Compound 2c | B. subtilis | > Standard | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of a substance.[26][27] It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration, typically ~5 x 10⁵ CFU/mL.[26]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiophene derivative in MHB.[26]

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Part 4: Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases.[28] 2-Aminothiophene derivatives have been identified as potent anti-inflammatory agents, capable of modulating key inflammatory pathways.[17][18][29]

Mechanisms of Action

The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.

-

Inhibition of Inflammatory Mediators: These compounds can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells.[30][31]

-

Modulation of Signaling Pathways: A key mechanism involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[31] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Some derivatives disrupt the interaction between NRF2 and its inhibitor KEAP1, allowing NRF2 to activate its protective gene program.[31] They can also inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway.[31]

Data Presentation: Inhibition of Nitric Oxide Production

The ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common metric for anti-inflammatory activity.

| Compound ID | IC₅₀ (µM) for NO Inhibition | Cell Line | Reference |

| Compound 1 | 121.47 | N/A | [29] |

| Compound 2 | 412 | N/A | [29] |

| Compound 4 | 348 | N/A | [29] |

| Compound 5 | 422 | N/A | [29] |

Experimental Protocol: Griess Assay for Nitric Oxide

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[28][30] It is a reliable method for quantifying NO production by cells in culture.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[30]

-

Cytotoxicity Check: First, perform an MTT assay (as described in section 2.3) to determine the non-toxic concentration range of the test compounds. It is critical to ensure that any reduction in NO is due to anti-inflammatory activity, not cell death.[30]

-

Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the 2-aminothiophene derivatives for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Incubate for 24 hours.[30]

-

Supernatant Collection: Collect 100 µL of the culture supernatant from each well.[30]

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[30]

-

Quantification: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[30]

Caption: General workflow for in vitro anti-inflammatory screening via the Griess assay.

Conclusion and Future Directions

The 2-aminothiophene scaffold continues to prove its merit as a privileged structure in drug discovery. Its synthetic tractability, primarily through the robust Gewald reaction, allows for the creation of vast and diverse chemical libraries. The broad spectrum of biological activities—from anticancer and antimicrobial to anti-inflammatory—ensures that this chemical class will remain a focal point for therapeutic innovation. Future research should focus on elucidating more detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring novel biological targets to fully harness the therapeutic potential of these remarkable compounds.

References

-

de Oliveira, M. A. L., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

Barberis, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

Khosravi, I., & Safaei-Ghomi, J. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

-

Shaabani, A., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. [Link]

-

McKee, M. L., & SabNIS, Y. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Li, Z., et al. (2019). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. PubMed. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Sabnis, R. W. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Wiley Online Library. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Taylor & Francis Online. [Link]

-

Shaik, A. B., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

A. A. A., & M. E. A. (2024). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. [Link]

-

McKee, M. L., & SabNIS, Y. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

-

Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

-

Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

-

Ginaldi, L., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

-

Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bohrium. [Link]

-

da Cunha, E. F. F., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

-

Chen, L., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

-

Bhuyan, P. J., & Mugesh, G. (2012). Bioassays for anticancer activities. PubMed. [Link]

-

Huang, S., et al. (2022). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

-

de Melo, N. F. S., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. NIH. [Link]

-

Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

da Silva, A. C. G., et al. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB-83, and SB-200 in Cancer Cells. PubMed. [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. [Link]

-

Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

-

Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpbs.com [ijpbs.com]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 26. pdb.apec.org [pdb.apec.org]

- 27. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. tandfonline.com [tandfonline.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: A Technical Guide for Drug Discovery

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This technical guide delves into the untapped therapeutic potential of a specific derivative, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. While direct research on this molecule is nascent, this document provides a comprehensive, forward-looking analysis for researchers, scientists, and drug development professionals. By examining the robust pharmacology of the 2-aminothiophene core, we extrapolate potential therapeutic applications, propose a viable synthetic pathway, and outline a strategic experimental workflow for its investigation. This guide serves as a foundational resource to catalyze the exploration of this promising compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a five-membered heterocyclic ring that has garnered significant attention in drug discovery. Its inherent structural features, including the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications and interactions with a wide array of biological targets.[1][2] Compounds incorporating this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and anti-arrhythmic properties.[2][3] The versatility of the 2-aminothiophene core makes it a fertile ground for the development of novel therapeutics for numerous clinical conditions.[3][4] This guide focuses on a specific, yet under-investigated derivative, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, to illuminate its potential contributions to the field.

Proposed Synthesis: The Gewald Reaction

The Gewald reaction stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[5] This one-pot, multi-component reaction offers a straightforward and versatile route to a diverse range of derivatives. The proposed synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate would likely follow this established protocol.

Proposed Synthetic Workflow

The synthesis would involve the condensation of 4-sec-butylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a base, such as morpholine or diethylamine.

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-sec-butylacetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Addition of Base: To this mixture, add a catalytic amount of a suitable base, like morpholine or diethylamine (0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on 2-aminothiophene derivatives, we can hypothesize several promising therapeutic avenues for Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate. The sec-butylphenyl substituent is of particular interest as it may enhance lipophilicity, potentially improving membrane permeability and target engagement.

Anticancer Activity

Hypothesized Mechanism: Many 2-aminothiophene derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. These can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Caption: Potential anticancer mechanism of action.

Experimental Validation Workflow:

-

In Vitro Cytotoxicity Screening:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

-

Assay: MTT or MTS assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

-

-

Mechanism of Action Studies:

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining to assess the effect on cell cycle distribution.

-

Apoptosis Assay: Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells.

-

Kinase Inhibition Assay: In vitro kinase activity assays against a panel of relevant protein kinases.

-

Antimicrobial Activity

Hypothesized Mechanism: The thiophene ring is a known pharmacophore in several antimicrobial agents. The mechanism could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Experimental Validation Workflow:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Method: Broth microdilution method to determine the MIC.

-

-

Mechanism of Action Studies:

-

Bacterial Enzyme Inhibition Assays: Target-based assays against known bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase).

-

Cell Membrane Permeability Assay: Using fluorescent probes to assess membrane damage.

-

Anti-inflammatory Activity

Hypothesized Mechanism: 2-aminothiophenes have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.

Caption: Potential anti-inflammatory mechanisms.

Experimental Validation Workflow:

-

In Vitro Anti-inflammatory Assays:

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Assay: Measurement of nitric oxide (NO) production using the Griess reagent and quantification of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

-

-

Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against COX-1 and COX-2 enzymes.

Quantitative Data Summary and Future Directions

As this is a prospective analysis, no quantitative data for the specific compound exists. The following table outlines the key experimental readouts and the type of data that should be generated to evaluate the therapeutic potential of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate.

| Therapeutic Area | Experiment | Key Parameter | Desired Outcome |

| Anticancer | MTT/MTS Assay | IC₅₀ | Low micromolar or nanomolar range |

| Cell Cycle Analysis | % of cells in each phase | Arrest in a specific phase (e.g., G2/M) | |

| Annexin V/PI Assay | % of apoptotic cells | Significant increase in apoptosis | |

| Antimicrobial | Broth Microdilution | MIC | Low µg/mL |

| Anti-inflammatory | Griess Assay | IC₅₀ for NO inhibition | Potent inhibition of NO production |

| ELISA | IC₅₀ for cytokine inhibition | Potent inhibition of TNF-α and IL-6 | |

| COX Inhibition Assay | IC₅₀ for COX-1/COX-2 | Selective inhibition of COX-2 is often desirable |

Future research should focus on the synthesis and purification of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, followed by the systematic execution of the outlined experimental workflows. Positive hits in these initial screens would warrant further investigation, including in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling.

Conclusion

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate represents a promising, yet unexplored, molecule within the esteemed class of 2-aminothiophene derivatives. Based on the well-established pharmacology of its core structure, this compound has the potential to be developed into a novel therapeutic agent for cancer, infectious diseases, or inflammatory disorders. The synthetic route is straightforward, and a clear path for its biological evaluation has been delineated in this guide. It is our hope that this technical guide will inspire and facilitate further research into this and other novel 2-aminothiophene derivatives, ultimately leading to the discovery of new and effective medicines.

References

-

Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

ResearchGate. (n.d.). Selected examples of 2-aminothiophene drugs. Retrieved from [Link]

-

Singh, S., Singh, P., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-291. [Link]

-

Prasad, D. N., & Kumar, R. (2019). Therapeutic importance of synthetic thiophene. Therapeutic Advances in Drug Discovery, 8(3), 105-127. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Thiophene Carboxylates

Abstract: Substituted thiophene carboxylates are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The precise determination of their chemical structure, including substitution patterns and stereochemistry, is paramount for understanding their function and ensuring safety and efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the structural elucidation of this vital class of molecules. We will delve into the causality behind experimental choices, integrating data from mass spectrometry, NMR spectroscopy, and X-ray crystallography to build a self-validating analytical workflow.

Introduction: The Significance of Structural Precision

The thiophene ring is a versatile heterocyclic scaffold whose electronic properties and substitution patterns can be finely tuned to optimize biological activity or material characteristics.[2] When functionalized with a carboxylate group and other substituents, the resulting molecule's efficacy is directly tied to its precise three-dimensional structure. An incorrect or incomplete structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety risks.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide eschews a simple listing of techniques in favor of an integrated strategy, demonstrating how data from orthogonal methods are synergistically combined to provide an unambiguous and robust structural assignment.

The Integrated Elucidation Workflow

dot graph "Integrated_Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Helvetica", margin=0.2, penwidth=1.5]; edge [fontname="Helvetica", penwidth=1.5];

subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)\nMW & Formula"]; IR [label="Infrared (IR) Spectroscopy\nFunctional Groups"]; }

subgraph "cluster_1" { label="Detailed Structural Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_1D [label="1D NMR (¹H, ¹³C)\nConnectivity & Environment"]; NMR_2D [label="2D NMR (COSY, HSQC, HMBC)\nUnambiguous Assignments"]; }

subgraph "cluster_2" { label="Definitive Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRay [label="X-ray Crystallography\nAbsolute Structure"]; }

subgraph "cluster_3" { label="Final Output"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Final Elucidated\nStructure"]; }

// Workflow Path MS -> NMR_1D [label="Provides Formula", color="#5F6368"]; IR -> NMR_1D [label="Confirms Groups", color="#5F6368"]; NMR_1D -> NMR_2D [label="Refines Assignments", color="#5F6368"]; NMR_2D -> XRay [label="Suggests Conformation", color="#5F6368"]; {MS, IR, NMR_1D, NMR_2D, XRay} -> Structure [color="#5F6368", style=dashed]; } .dot Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the foundational data points: the molecular weight and, with high-resolution instruments (HRMS), the molecular formula. This information is critical for validating the expected outcome of a synthesis and constraining the possibilities for the structure.

Causality: Choosing the right ionization technique is crucial.

-

Electron Ionization (EI): Often provides rich fragmentation patterns that can be a fingerprint for a specific molecule.[3] For thiophene carboxylates, characteristic fragments often arise from cleavage related to the ester and the thiophene ring itself.[4][5] For example, methyl thiophene-2-carboxylate (MW 142.18) shows a prominent molecular ion peak (M+) at m/z 142, with key fragments at m/z 111 (loss of -OCH3) and m/z 83 (loss of -COOCH3).[6]

-

Electrospray Ionization (ESI): A softer technique, ideal for obtaining the molecular weight of more fragile molecules with minimal fragmentation. It is the preferred method for initial HRMS analysis to confidently establish the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]+ or deprotonated [M-H]-.

-

Data Analysis: Determine the monoisotopic mass of the most intense peak. Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern. This formula must match the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution.[1] For substituted thiophenes, NMR allows for the unambiguous determination of the substitution pattern on the heterocyclic ring.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are highly diagnostic of the substitution pattern.

Expert Insight: The electronegativity of the carboxylate group and other substituents significantly influences the chemical shifts of the ring protons.[1] Generally, protons alpha (adjacent) to the sulfur atom (H2, H5) are found further downfield than those beta to the sulfur (H3, H4).

| Substitution Pattern | Typical ¹H Chemical Shift Ranges (ppm) | Typical Coupling Constants (Hz) |

| 2-Substituted | H3: 7.0-7.5, H4: 7.0-7.2, H5: 7.5-7.8 | J(3,4) ≈ 3.5-4.5, J(4,5) ≈ 4.5-5.5, J(3,5) ≈ 1.0-1.5 |

| 3-Substituted | H2: 7.2-7.6, H4: 7.0-7.3, H5: 7.4-7.7 | J(2,4) ≈ 1.0-1.5, J(2,5) ≈ 2.5-3.5, J(4,5) ≈ 4.5-5.5 |

| 2,5-Disubstituted | H3, H4: 7.0-7.4 (Singlets or Doublets) | J(3,4) ≈ 3.5-4.5 |

| 3,4-Disubstituted | H2, H5: 7.2-7.8 (Singlets or Doublets) | J(2,5) ≈ 3.0-4.0 |

Note: Ranges are approximate and vary with solvent and other substituents.[1]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.[7] For thiophene carboxylates, the carboxylate carbon typically appears around 160-165 ppm. The ring carbons are influenced by the substituents, and their shifts can help confirm the substitution pattern deduced from ¹H NMR.[8]

2D NMR: Connecting the Dots Unambiguously

While 1D NMR provides a wealth of information, complex substitution patterns or spectral overlap often require 2D NMR techniques to make definitive assignments.[9][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11] A cross-peak between two proton signals in a COSY spectrum confirms they are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J C-H).[11] This is the primary method for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J C-H and ³J C-H).[11] This is arguably the most powerful experiment for piecing together the molecular structure. It can connect fragments, locate quaternary carbons (carbons with no attached protons), and confirm the position of substituents relative to the ring protons.

Trustworthiness through Self-Validation: Imagine a 2,4-disubstituted thiophene carboxylate. The proton at position 5 should show an HMBC correlation to the carboxylate carbon (a ³J coupling), definitively placing the carboxylate at position 4. This cross-validates the assignment made from ¹H chemical shifts and coupling constants.

dot graph "NMR_Logic" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style=filled, shape=ellipse, fontname="Helvetica", margin=0.15]; edge [fontname="Helvetica", penwidth=1.5, color="#5F6368"];

subgraph "cluster_H" { label="¹H NMR Data"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H3 [label="H3 Signal"]; H5 [label="H5 Signal"]; }

subgraph "cluster_C" { label="¹³C NMR Data"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C_COOR [label="C=O"]; }

subgraph "cluster_2D" { label="2D NMR Correlations"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HSQC_H3_C3 [label="HSQC"]; HSQC_H5_C5 [label="HSQC"]; HMBC_H3_C2 [label="HMBC (²J)"]; HMBC_H3_C4 [label="HMBC (²J)"]; HMBC_H3_C5 [label="HMBC (³J)"]; HMBC_H5_C4 [label="HMBC (²J)"]; HMBC_H5_COOR [label="HMBC (³J)"]; }

// Connections H3 -> HSQC_H3_C3 -> C3; H5 -> HSQC_H5_C5 -> C5; H3 -> {HMBC_H3_C2, HMBC_H3_C4, HMBC_H3_C5}; HMBC_H3_C2 -> C2; HMBC_H3_C4 -> C4; HMBC_H3_C5 -> C5; H5 -> {HMBC_H5_C4, HMBC_H5_COOR}; HMBC_H5_C4 -> C4; HMBC_H5_COOR -> C_COOR; } .dot Caption: Logic map for assigning a 2,4-disubstituted thiophene.

Protocol: Standard NMR Experiment Suite

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended). Lock onto the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.[1]

-

1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.[1]

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[1]

-

2D Data Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard, optimized pulse programs provided by the spectrometer manufacturer.

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H and ¹³C spectra to TMS. Integrate ¹H signals. Analyze the cross-peaks in the 2D spectra to build the molecular structure piece by piece.

X-ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, or when the NMR data is inconclusive (e.g., complex stereochemistry, inseparable isomers), single-crystal X-ray crystallography is the definitive technique.[12] It provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.[12][13][14]

Causality: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[12] The process involves slowly growing crystals from a saturated solution.[12] Once a suitable crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions are determined.[12]

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth: Grow single crystals by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most time-consuming step.

-

Crystal Selection & Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is typically cooled to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[12]

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The data is often deposited in a crystallographic database (e.g., CCDC) for public access.

Conclusion: A Synthesis of Evidence

The structural elucidation of substituted thiophene carboxylates is a deductive process that relies on the strategic integration of multiple analytical techniques. It begins with mass spectrometry to establish the molecular formula, proceeds with a detailed investigation of the covalent framework using a suite of 1D and 2D NMR experiments, and culminates, when necessary, with the definitive 3D structure from X-ray crystallography. By understanding the strengths and limitations of each technique and using them in a complementary fashion, researchers can achieve a high degree of confidence in their structural assignments, paving the way for successful drug discovery and materials development.

References

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. RSC Publishing. Available at: [Link]

-

Single‐crystal X‐ray structures of thiophene‐MS derivatives. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Sci-Hub. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Methyl-2-thiophene carboxylate. NIST WebBook. Available at: [Link]

-

Structure of thiophene 3 i obtained by single crystal X‐ray diffraction. ResearchGate. Available at: [Link]

-

Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. National Institutes of Health. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 7. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.box]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Executive Summary

The accelerated pace of modern drug discovery necessitates the adoption of efficient, cost-effective, and predictive methodologies. In silico modeling, or computer-aided drug design (CADD), has become an indispensable component of this process, offering profound insights into the behavior of small molecules and their macromolecular targets before significant investment in laboratory synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of "Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate," a compound belonging to the medicinally significant 2-aminothiophene class.[3] Derivatives of this scaffold are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering a structured narrative that explains not just the "how" but, more critically, the "why" behind each computational step. We will traverse the entire preclinical computational workflow, from initial target identification and molecular docking to the dynamic validation of interactions and prediction of pharmacokinetic profiles.

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, a core structural motif that is recurrent in a multitude of FDA-approved drugs and biologically active compounds.[3] Its derivatives, particularly the 2-aminothiophene-3-carboxylates, are synthetically accessible and exhibit a remarkable diversity of pharmacological effects, including potent and selective cytostatic activity against various cancer cell lines.[5][6] Our subject molecule, Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, embodies this class. Its structure suggests potential for nuanced interactions within biological systems, but its specific targets and mechanisms remain largely uncharacterized in publicly accessible literature.

This is precisely where in silico modeling provides its strategic advantage. By constructing a virtual model of the molecule and simulating its interactions with biological targets, we can rapidly generate testable hypotheses, prioritize experimental resources, and de-risk the drug development pipeline.[1] This guide will detail a rigorous, multi-faceted computational approach to build a comprehensive profile of this molecule, establishing a foundation for subsequent in vitro and in vivo validation.

The Strategic Workflow: A Multi-Pillar Approach

A robust in silico assessment is not a single experiment but a logical cascade of interconnected simulations. Each stage builds upon the last, progressively refining our understanding of the molecule's potential as a therapeutic agent. Our workflow is designed to be self-validating, with later-stage, computationally intensive methods serving to confirm or challenge the findings of earlier, higher-throughput techniques.

Caption: The integrated in silico drug discovery workflow.

Phase 1: Target Identification and Ligand Preparation

Before we can study a lock, we must first find it. With no pre-specified biological target for our molecule, our initial task is to predict potential protein partners.

Target Prediction: A Ligand-Based Approach

Causality: The principle of molecular similarity often correlates with similar biological activity. By comparing the 2D structure of our query molecule to databases of compounds with known protein targets, we can generate a ranked list of probable targets. This is a computationally inexpensive first step to focus our more demanding structure-based investigations.

Protocol:

-

Obtain Canonical SMILES: The molecule is represented as a Simplified Molecular Input Line Entry System (SMILES) string: CC(C)CCc1ccc(c2c(scc2N)C(=O)OC)cc1.

-

Utilize a Prediction Server: Employ a web-based tool like SwissTargetPrediction.[7] This server screens the query SMILES against a curated library of active molecules and their known targets.

-

Analyze Results: The output will be a list of protein targets, ranked by probability. For 2-aminothiophene derivatives, it is common to see kinases, proteases, and various enzymes involved in cell signaling appear as high-probability candidates.[3][4] For this guide, we will proceed with a hypothetical high-probability hit: p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a well-validated target in inflammation and oncology.

Ligand Preparation for 3D Modeling

Causality: A 2D structure is insufficient for 3D simulation. The ligand must be converted to a 3D conformation, and its protonation state at physiological pH must be correctly assigned. This is critical as charge and hydrogen bonding capabilities are dominant forces in molecular recognition.

Protocol:

-

2D to 3D Conversion: Use a molecular modeling program (e.g., Avogadro, ChemDraw 3D) to convert the SMILES string into an initial 3D structure.

-

Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step relieves steric clashes and finds a low-energy conformation of the molecule.

-

Protonation State Assignment: At a physiological pH of ~7.4, the 2-amino group on the thiophene ring will likely be in its neutral state. Tools like Open Babel or Schrödinger's LigPrep can be used to assign appropriate protonation states.

-

File Format Conversion: Save the prepared ligand in a format suitable for docking software, such as .pdbqt for AutoDock Vina.

Phase 2: Structure-Based Investigation with Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8][9][10] It is the cornerstone of structure-based drug design.[2]

Receptor Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-factors, and are missing hydrogen atoms. Preparing the receptor ensures a clean, chemically correct environment for the simulation.

Protocol:

-

Select a PDB Structure: Download a high-resolution X-ray crystal structure of p38 MAPK. For this example, we'll use PDB ID: 3S3I . This structure is co-crystallized with a known inhibitor, which helps validate the location of the active site.

-

Clean the Structure: Using a tool like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

-

Add Hydrogen Atoms: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).

-

Define the Binding Site: Identify the coordinates of the active site. This is typically done by defining a grid box that encompasses the volume occupied by the original co-crystallized ligand.

Molecular Docking Simulation

Causality: The docking algorithm systematically samples many possible conformations and orientations (poses) of the ligand within the defined active site.[8] A scoring function then estimates the binding affinity for each pose, allowing us to rank them and identify the most probable binding mode.[10]

Caption: The streamlined workflow for a molecular docking experiment.

Protocol (Using AutoDock Vina):

-

Prepare Input Files: Ensure both the receptor and ligand are in the .pdbqt format, containing coordinates and charge information.

-

Configure the Search Space: Create a configuration file specifying the file paths for the ligand and receptor, and defining the center and dimensions (x,y,z) of the grid box.

-

Run Vina: Execute the Vina command from the terminal, pointing to the configuration file. vina --config config.txt --log results.log

-

Analyze Output: Vina will output a file containing the coordinates of the top-ranked poses and their corresponding binding affinities (in kcal/mol).

Interpretation of Docking Results

The primary outputs are the binding pose and the binding affinity score. A more negative score indicates a stronger predicted binding affinity.

| Parameter | Description | Hypothetical Value |

| Binding Affinity | Estimated free energy of binding (kcal/mol). | -9.5 kcal/mol |

| Key H-Bond | Hydrogen bond to the "hinge" region Met109 backbone. | Yes |

| Hydrophobic Contact | Interaction with the hydrophobic pocket (e.g., Leu104, Val38). | Yes |

| Pi-Stacking | Interaction with aromatic residues (e.g., Phe169). | Possible |

Causality: The binding score alone is insufficient. The plausibility of the top-ranked pose must be visually inspected. A credible pose will show chemically sensible interactions, such as hydrogen bonds with key active site residues (like the hinge region in kinases) and hydrophobic interactions that complement the shape of the binding pocket.

Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation offers a movie. It simulates the movements of every atom in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[11][12][13][14]

Causality: A ligand that appears favorable in a rigid docking simulation may not be stable in a dynamic, flexible protein environment. MD simulations test the stability of the protein-ligand complex, revealing whether the key interactions identified in docking are maintained over a simulated biological timescale (typically nanoseconds to microseconds).[15][16]

Protocol (General Workflow using GROMACS/AMBER):

-

System Setup:

-

Force Field Assignment: Choose appropriate force fields for the protein (e.g., AMBERff14SB) and the ligand (e.g., GAFF2).

-

Solvation: Place the protein-ligand complex (from the best docking pose) in a box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove bad contacts in the initial setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a brief simulation at constant pressure to ensure the correct density.

-

-

Production Run: Release all restraints and run the simulation for a significant period (e.g., 100 nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues. Lower fluctuation in the binding site can indicate ligand-induced stabilization.

-

Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts identified during docking to see if they persist throughout the simulation.

-

Phase 4: In Silico ADMET and Pharmacophore Modeling

A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[17][18]

ADMET Prediction

Causality: Experimental ADMET profiling is resource-intensive. Computational models, trained on large datasets of known compounds, can predict these properties based on molecular structure, flagging potential issues long before synthesis.[17][19][20]

Protocol:

-

Utilize Prediction Tools: Submit the molecule's SMILES string to web servers like SwissADME or pkCSM.

-

Analyze Key Parameters: Evaluate the output against established criteria for druglikeness.

Table: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 289.4 g/mol | Good (typically < 500) |

| LogP (Lipophilicity) | 4.2 | Acceptable (typically < 5) |

| H-Bond Donors | 1 | Good (typically < 5) |